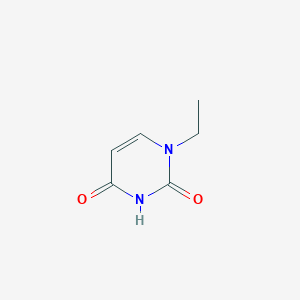

1-ethylpyrimidine-2,4(1H,3H)-dione

CAS No.: 6490-42-2

Cat. No.: VC2340584

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6490-42-2 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 1-ethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C6H8N2O2/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |

| Standard InChI Key | KPLDRYODCDLNHB-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=O)NC1=O |

| Canonical SMILES | CCN1C=CC(=O)NC1=O |

Introduction

Chemical Structure and Properties

Molecular Structure

1-Ethylpyrimidine-2,4(1H,3H)-dione features a six-membered pyrimidine ring with an ethyl group attached at the N1 position and carbonyl groups at positions 2 and 4. The presence of the ethyl substituent distinguishes it from uracil and significantly influences its physical, chemical, and biological properties. This structural modification alters the electron distribution within the molecule, affecting its reactivity and interaction patterns with other molecules.

Physical Properties

The physical properties of 1-ethylpyrimidine-2,4(1H,3H)-dione, documented through experimental research, provide insight into its behavior in various environments:

| Property | Value | Reference |

|---|---|---|

| Appearance | White solid | |

| NMR Data (H(5)) | 5.51 (1 H, dd, J = 7.8 and 2.4 Hz) | |

| NMR Data (H(7)) | 3.65 (2 H, q, J = 7.1 Hz) | |

| NMR Data (H(8)) | 1.12 (3 H, t, J = 7.0 Hz) |

The NMR spectroscopic data confirms the structure and purity of the compound, with characteristic signals for the ethyl group and pyrimidine ring hydrogens .

Hydrogen Bonding Capabilities

A notable property of 1-ethylpyrimidine-2,4(1H,3H)-dione is its ability to form hydrogen bonds through its carbonyl groups and N3-H position. These hydrogen bonding capabilities facilitate its participation in complex supramolecular structures and contribute to its potential biological activities. Crystallographic studies have revealed that 1-ethyluracil can form both homosynthons (between two 1-ethyluracil molecules through imide-imide interactions) and heterosynthons (with coformers such as urea through amide-imide interactions) .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-ethylpyrimidine-2,4(1H,3H)-dione typically involves selective alkylation of uracil at the N1 position. Various synthetic strategies have been developed to ensure regioselectivity, often employing protecting groups to direct the alkylation reaction.

N-Alkylation Procedures

While the search results don't provide a specific synthesis procedure exclusively for 1-ethylpyrimidine-2,4(1H,3H)-dione, related procedures for N1-alkylated uracil derivatives offer valuable insights. One approach involves the use of N3-protection strategies, where the N3 position is temporarily blocked to ensure alkylation occurs at the N1 position .

Another synthetic route involves the preparation of N1-protected intermediates, such as N1-Boc-protected uracil derivatives, followed by alkylation and subsequent deprotection steps. For instance, a documented procedure involves treating uracil derivatives with acetyl chloride in methanol at controlled temperatures .

Biological and Medicinal Applications

Role in Nucleic Acid Research

1-Ethylpyrimidine-2,4(1H,3H)-dione serves as an important building block in the synthesis of nucleoside analogs, which are crucial tools in studying the structure and function of DNA and RNA. The compound's structural similarity to natural nucleobases, combined with its modified properties, makes it valuable for investigating nucleic acid interactions and dynamics in biological systems.

Antiviral Activity

One of the most promising applications of 1-ethylpyrimidine-2,4(1H,3H)-dione and related N1-alkylated uracil derivatives is in antiviral therapy. Research has demonstrated that compounds in this class can function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1 .

Studies have shown that certain N1-alkylated uracil derivatives display antiviral activity comparable to established drugs like nevirapine, with some compounds exhibiting efficacy against drug-resistant strains of HIV-1 . This suggests significant potential for 1-ethylpyrimidine-2,4(1H,3H)-dione derivatives in addressing challenges posed by viral resistance to current therapeutic agents.

Crystal Engineering and Supramolecular Chemistry

Cocrystal Formation

Recent research has explored the preparation of cocrystals incorporating 1-ethyluracil, demonstrating its utility in crystal engineering applications . The successful preparation of a series of cocrystals underscores the compound's capacity to participate in diverse supramolecular assemblies through hydrogen bonding interactions.

Hydrogen Bonding Networks

These detailed structural insights illuminate the compound's behavior in solid-state assemblies and provide valuable information for designing materials with specific physical properties.

Comparison with Related Compounds

Comparison with Natural Pyrimidines

1-Ethylpyrimidine-2,4(1H,3H)-dione can be compared with naturally occurring pyrimidine bases to understand how its structural modifications influence its properties:

| Compound | Key Structural Features | Distinguishing Characteristics | Reference |

|---|---|---|---|

| Uracil | Pyrimidine-2,4(1H,3H)-dione | No N1 substituent | |

| Thymine | 5-Methyl-pyrimidine-2,4(1H,3H)-dione | Methyl group at C5 position | |

| Cytosine | 4-Amino-2(1H)-pyrimidinone | Amino group at C4 instead of carbonyl |

The presence of the ethyl group at the N1 position in 1-ethylpyrimidine-2,4(1H,3H)-dione alters its electron distribution, hydrogen bonding patterns, and biological interactions compared to these natural nucleobases.

Comparison with Modified Pyrimidines

Several modified pyrimidines related to 1-ethylpyrimidine-2,4(1H,3H)-dione have been studied:

These structural relatives exhibit different physical properties and potentially different biological activities due to their varied substitution patterns, providing a broader context for understanding the structure-activity relationships of pyrimidine derivatives.

Industrial Applications

Beyond its biological and medicinal relevance, 1-ethylpyrimidine-2,4(1H,3H)-dione has potential applications in various industrial processes. Pyrimidine derivatives are utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals, suggesting similar applications for this compound.

The unique structural features of 1-ethylpyrimidine-2,4(1H,3H)-dione, particularly its modified hydrogen bonding capabilities, make it potentially valuable in developing specialized materials for industrial applications. While the search results don't detail specific industrial uses for this compound, the broader applications of pyrimidine derivatives indicate promising avenues for future exploration.

Future Research Directions

Structure-Activity Relationship Studies

A promising area for future research involves systematic investigation of how modifications to the 1-ethylpyrimidine-2,4(1H,3H)-dione scaffold affect biological activity. Such structure-activity relationship studies could lead to the development of more effective therapeutic agents, particularly in the realm of antiviral and anti-inflammatory treatments.

Advanced Crystal Engineering

The demonstrated ability of 1-ethylpyrimidine-2,4(1H,3H)-dione to form diverse cocrystal structures suggests opportunities for developing materials with tailored properties for pharmaceutical or materials science applications . Future research could explore more complex supramolecular assemblies incorporating this compound, potentially leading to novel functional materials.

Development of Novel Therapeutics

Building on the promising antiviral activity observed in related N1-alkylated uracil derivatives, future research could focus on optimizing 1-ethylpyrimidine-2,4(1H,3H)-dione derivatives for specific therapeutic applications . This might include the development of more potent and selective inhibitors of viral enzymes or compounds targeting other biological pathways relevant to disease treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume